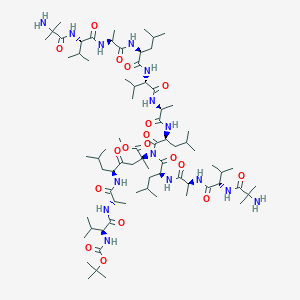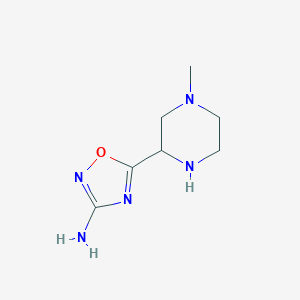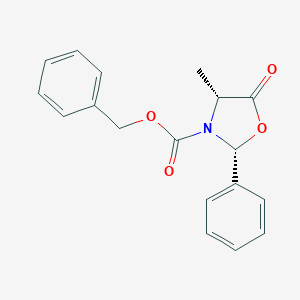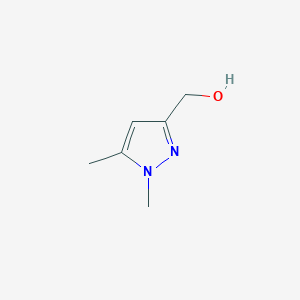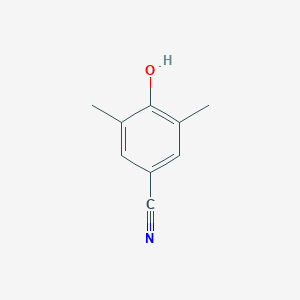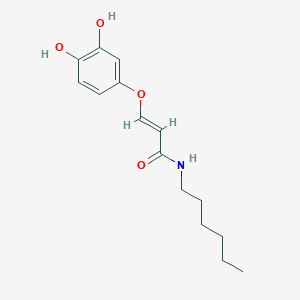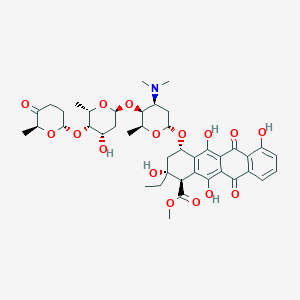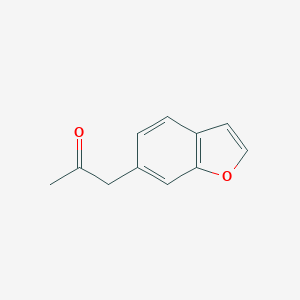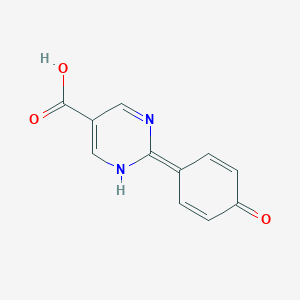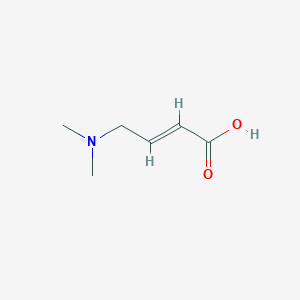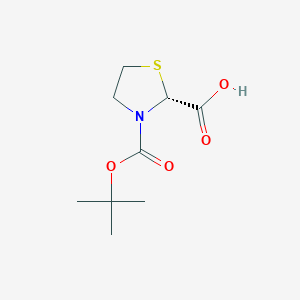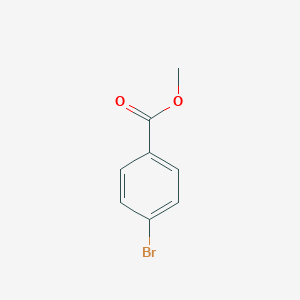
4-溴苯甲酸甲酯
概述
描述
Methyl 4-bromobenzoate is a para-substituted aryl bromide with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol This compound is characterized by its almost planar molecular structure and is isostructural with methyl 4-iodobenzoate . It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Methyl 4-bromobenzoate has a wide range of applications in scientific research:
Industry: It is employed in the production of pharmaceuticals and agrochemicals due to its versatility in chemical transformations.
作用机制
Target of Action
Methyl 4-bromobenzoate is a para-substituted aryl bromide It’s known to be used in the synthesis of various pharmaceutical compounds .
Mode of Action
For instance, it can react with lithium 2-pyridyltriolborate in a cross-coupling reaction to form Methyl 4-(2-pyridyl)benzoate .
Biochemical Pathways
Methyl 4-bromobenzoate is involved in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs, which are employed as antifolates . Antifolates are a type of antimetabolite that interfere with the synthesis of nucleic acids in cells by inhibiting the action of the enzyme folate reductase.
Result of Action
The result of Methyl 4-bromobenzoate’s action is the production of various pharmaceutical compounds. For example, it’s used in the synthesis of antifolates , which are used in the treatment of cancer and in certain types of chemotherapy.
Action Environment
The action, efficacy, and stability of Methyl 4-bromobenzoate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactions are often carried out in specific solvents and under controlled conditions .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst. One common method involves adding 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of dichlorohydantoin into a 50 mL three-necked flask. The mixture is then refluxed at 60°C for 7 hours . After the reaction, the methanol is recovered by rotary evaporation, and the product is extracted with ethyl acetate, washed with sodium carbonate solution, and dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain methyl 4-bromobenzoate with a yield of 99% .
Industrial Production Methods: In industrial settings, the production of methyl 4-bromobenzoate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: Methyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates, such as 4-aminobenzoate or 4-thiobenzoate.
Cross-Coupling Reactions: Products include biaryl compounds or styrenes.
Reduction: The major product is 4-bromobenzyl alcohol.
相似化合物的比较
Methyl 4-bromobenzoate can be compared with other similar compounds, such as:
Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine. Chlorine is less reactive in nucleophilic substitution reactions compared to bromine.
Methyl 4-fluorobenzoate: Contains a fluorine atom. Fluorine’s high electronegativity and small size result in different chemical behavior.
Uniqueness: Methyl 4-bromobenzoate is unique due to its balance of reactivity and stability. The bromine atom provides sufficient reactivity for various chemical transformations, while the ester group offers versatility in synthetic applications. Its planar structure also contributes to its distinct electronic properties, making it a valuable compound in research and industry.
属性
IUPAC Name |
methyl 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNGTXVOZOWWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060702 | |
| Record name | Benzoic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Methyl 4-bromobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20824 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl 4-bromobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20824 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-42-1 | |
| Record name | Methyl 4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-bromobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-BROMOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB1YSJ5XAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for methyl 4-bromobenzoate?
A1: Methyl 4-bromobenzoate has the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. Key spectroscopic data include:
- 1H NMR: Provides characteristic signals for the aromatic protons and the methyl group, allowing for structural confirmation. []
- 13C NMR: Offers detailed information about the carbon framework, including the carbonyl carbon, aromatic carbons, and the methyl carbon. [, ]
- ESI-MS: Confirms the molecular weight and can provide information about fragmentation patterns. []
- FT-IR: Exhibits characteristic absorption bands for the carbonyl group, C-H stretches, and C-Br bond, aiding in structural identification. []
Q2: Can you describe the crystal structure of methyl 4-bromobenzoate?
A2: Methyl 4-bromobenzoate crystallizes with almost planar molecules. [] Interestingly, it shares an isostructural relationship with methyl 4-iodobenzoate but not with methyl 4-chlorobenzoate, highlighting the impact of halogen size on crystal packing. A notable feature of its crystal structure is a short Br⋯O interaction of 3.047 (3) A. []
Q3: How is methyl 4-bromobenzoate utilized in organic synthesis?
A3: Methyl 4-bromobenzoate serves as a versatile building block in organic synthesis due to the presence of both the ester and the bromine substituent:
- Metalation: It undergoes facile ortho-metalation with tmp2Mn x 2 MgCl2 x 4 LiCl, generating a nucleophilic aryl manganese species. This intermediate participates in various reactions, including copper-catalyzed acylations and allylations, as well as palladium-catalyzed cross-couplings, demonstrating its utility in constructing complex molecules. []
- Palladium-catalyzed cross-coupling: It undergoes nickel-catalyzed reductive cross-coupling with bromobenzene to yield unsymmetrical biaryls, highlighting its applicability in biaryl synthesis. [] It also serves as a coupling partner in visible light-induced nickel-catalyzed Negishi cross-coupling reactions with benzylzinc bromide, showcasing its versatility in photocatalysis. []
- Cyanation: In the synthesis of the guanylate cyclase activator cinaciguat (BAY 58‐2667), methyl 4-bromobenzoate undergoes 13C-cyanation, demonstrating its utility in building heterocyclic systems. []
Q4: What are the applications of methyl 4-bromobenzoate derivatives?
A4: Methyl 4-bromobenzoate is a precursor to diverse derivatives with various applications:
- Antifolates: It serves as a starting material for synthesizing three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues, exhibiting potential as antitumor agents. []
- α-Amylase Inhibitors: 4-Bromobenzohydrazide derivatives, synthesized from methyl 4-bromobenzoate, display significant α-amylase enzyme inhibitory activity, highlighting their potential in the development of antidiabetic agents. []
- (S)-(-)-Limonene Derivatives: Methyl 4-bromobenzoate is employed in the synthesis of (S)-(-)-limonene derivatives containing (1H-1,2,3-triazol-4-yl)methyl 4-bromobenzoate, broadening the scope of its use in natural product derivatization. []
- Photoactive Materials: Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, a derivative of methyl 4-bromobenzoate, exhibits photoactive properties, suggesting potential applications in areas like photochemistry and materials science. []
Q5: How do structural modifications of methyl 4-bromobenzoate affect its reactivity?
A5: Structural modifications significantly influence the reactivity of methyl 4-bromobenzoate:
- Halogen Substitution: Replacing bromine with iodine or chlorine alters the crystal packing, demonstrating the impact of halogen size on intermolecular interactions. []
- Ester Modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid allows for further derivatization, as seen in the synthesis of antifolates and α-amylase inhibitors. [, ]
- Introduction of Substituents: Introducing a diazenyl group with a 2,6-difluorophenyl moiety leads to photoactive properties, highlighting the potential for tailoring properties through specific substitutions. []
Q6: Has computational chemistry been employed in research involving methyl 4-bromobenzoate?
A6: Yes, computational chemistry plays a crucial role in understanding the reactivity of methyl 4-bromobenzoate. Density functional theory (DFT) calculations have been employed to investigate the mechanism of nickel-catalyzed reductive cross-coupling reactions involving methyl 4-bromobenzoate, providing valuable insights into the reaction pathway and energetics. []
Q7: Are there any known environmental concerns associated with methyl 4-bromobenzoate?
A7: While specific information on the environmental impact and degradation of methyl 4-bromobenzoate is limited within the provided research, it's crucial to acknowledge the potential environmental concerns associated with brominated organic compounds. These compounds can persist in the environment and potentially bioaccumulate, posing risks to ecosystems. Therefore, responsible waste management and exploration of greener alternatives are crucial aspects to consider.
Q8: How is methyl 4-bromobenzoate used in educational settings?
A8: The synthesis of methyl 4-bromobenzoate via Fischer esterification is a common experiment in organic chemistry labs. [] The experiment can be modified to enhance students' critical thinking by introducing the concept of a "sabotaged" synthesis where students need to identify intentional changes made to the reagents, emphasizing the importance of analyzing experimental outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
